molecular formula C20H18BrN3O3S B3304552 N-(4-(2-((4-bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-68-9

N-(4-(2-((4-bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3304552
CAS RN: 921835-68-9
M. Wt: 460.3 g/mol
InChI Key: ZNGYQGOFXSISHB-UHFFFAOYSA-N
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Description

N-(4-(2-((4-bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C20H18BrN3O3S and its molecular weight is 460.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The compound has been synthesized and studied for its antimicrobial activity . It has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs .

Anticancer Activity

The compound has also been evaluated for its anticancer activity . Specifically, it has been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . This suggests that it could be used in the development of new anticancer therapies .

Drug Resistance Combat

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This research could lead to the development of more effective treatments for infections and cancer .

Molecular Docking Studies

Molecular docking studies: have been carried out to study the binding mode of active compounds with receptors . This research could help in the design of new drugs with improved efficacy and reduced side effects .

Synthesis of Derivatives

The compound has been used in the synthesis of derivatives . These derivatives have been studied for their potential antimicrobial and antiproliferative activities . This research could lead to the development of new drugs with improved properties .

Protodeboronation

The compound has been used in protodeboronation . This is a chemical reaction that involves the removal of a boron atom from a molecule . This reaction is important in the synthesis of many organic compounds .

properties

IUPAC Name

N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S/c1-12-9-14(21)5-8-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-3-6-16(27-2)7-4-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGYQGOFXSISHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((4-bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((4-bromo-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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